molecular formula C10H8Cl2O B13585729 2-(3,4-Dichlorophenyl)cyclobutan-1-one

2-(3,4-Dichlorophenyl)cyclobutan-1-one

Cat. No.: B13585729
M. Wt: 215.07 g/mol
InChI Key: KVCDZSSDQYTFEI-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)cyclobutan-1-one is a chemical compound characterized by a cyclobutanone ring substituted with a 3,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)cyclobutan-1-one typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclobutanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dichlorophenyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)cyclobutan-1-one
  • 3-(3,4-Dichlorophenyl)cyclobutan-1-one

Comparison

2-(3,4-Dichlorophenyl)cyclobutan-1-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H8Cl2O/c11-8-3-1-6(5-9(8)12)7-2-4-10(7)13/h1,3,5,7H,2,4H2

InChI Key

KVCDZSSDQYTFEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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